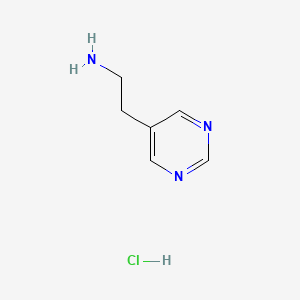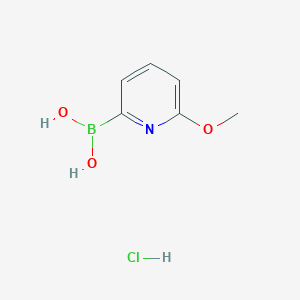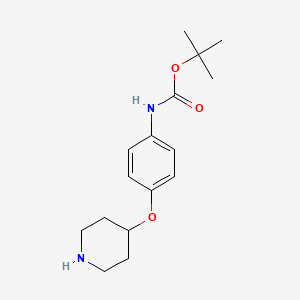![molecular formula C10H11ClN4O2 B6338950 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride CAS No. 1185100-54-2](/img/structure/B6338950.png)
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, or 3-ABH, is a synthetic compound with a wide range of applications in scientific research. It has been used as a tool in a variety of studies, including those related to drug metabolism, metabolic engineering, and biochemistry. It has been used in laboratory experiments to study the effects of various drugs on the body, as well as to explore the biochemical and physiological effects of different compounds.
科学研究应用
3-ABH has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as to explore the biochemical and physiological effects of different compounds. It has also been used to study the metabolism of drugs, to study the effects of different compounds on enzymes, and to explore metabolic engineering.
作用机制
3-ABH works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. By inhibiting the activity of these enzymes, 3-ABH can alter the metabolism of drugs and other compounds, allowing researchers to study the effects of different compounds on the body.
Biochemical and Physiological Effects
3-ABH has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism. It has also been shown to affect the activity of certain enzymes involved in metabolic processes, which can lead to changes in the body's metabolism. Finally, it has been shown to affect the activity of certain receptors in the body, which can lead to changes in the body's response to certain stimuli.
实验室实验的优点和局限性
The use of 3-ABH in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other compounds. It is also highly specific in its inhibition of cytochrome P450 enzymes, which makes it useful for studying the effects of drugs and other compounds on the body. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to control the amount of 3-ABH used in an experiment, and it can also be difficult to measure its effects on the body.
未来方向
There are several potential future directions for the use of 3-ABH in scientific research. It could be used to study the effects of different compounds on the body, as well as to explore metabolic engineering. It could also be used to study the metabolism of drugs, to study the effects of different compounds on enzymes, and to explore the biochemical and physiological effects of different compounds. Additionally, it could be used to study the effects of different compounds on the activity of certain receptors in the body, and to explore the potential for drug delivery systems. Finally, it could be used to study the effects of different compounds on the expression of certain genes, and to explore the potential for gene therapy.
合成方法
3-ABH is synthesized through a process known as reductive amination. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reducing agent used in this process is usually a metal hydride, such as lithium aluminum hydride (LiAlH4). The reaction results in the formation of the desired product, 3-ABH, which is then isolated and purified.
属性
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNHIFRZSDEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)
